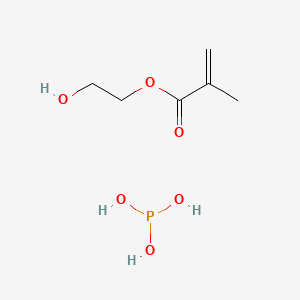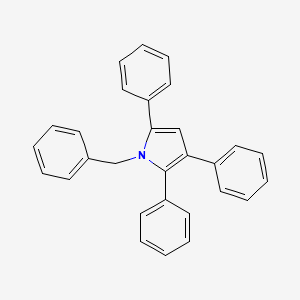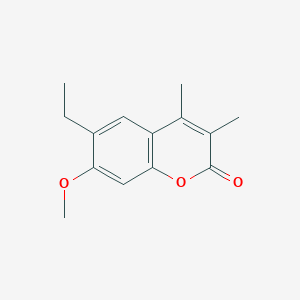
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This specific compound is notable for its unique structural features, including ethyl, methoxy, and dimethyl substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other cyclization reactions. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the benzopyran ring.
科学的研究の応用
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the ethyl and dimethyl groups.
Umbelliferone: Another benzopyran derivative with different substituents.
Herniarin: A naturally occurring coumarin with a methoxy group at the 7-position.
Uniqueness
6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of ethyl, methoxy, and dimethyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
108904-80-9 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC名 |
6-ethyl-7-methoxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-5-10-6-11-8(2)9(3)14(15)17-13(11)7-12(10)16-4/h6-7H,5H2,1-4H3 |
InChIキー |
NMSPVMOFEUYUEM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


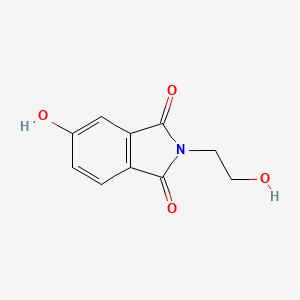


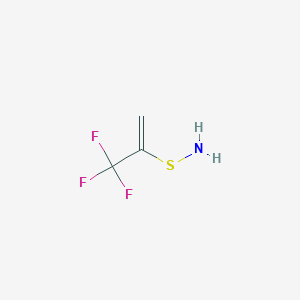
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
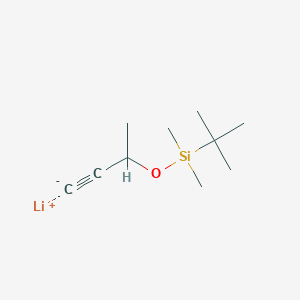

![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
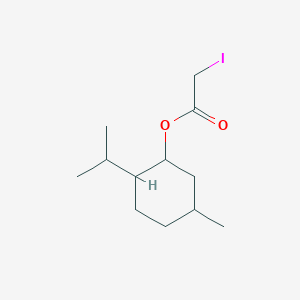
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
